2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid
Description
2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, an imino group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-8-18-15(22)13(9-14(20)21)23-16(18)17-12-6-4-11(5-7-12)10(2)19/h3-7,13H,1,8-9H2,2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFJPHHKYXISTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of 4-acetylphenyl isothiocyanate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in esters or amides, depending on the reagents used.
Scientific Research Applications
2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Shares the thiazolidine ring but differs in functional groups.
4-acetylphenyl isothiocyanate: A precursor in the synthesis of the compound.
Thiazolidine-4-carboxylic acid: Similar structure with different substituents.
Uniqueness
2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(2E)-2-[(4-acetylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.40 g/mol. The compound contains a thiazolidinone ring, an acetamido group, and an allyl side chain, contributing to its unique chemical properties and biological activities.
The biological activity of thiazolidinones is often attributed to their ability to interact with various molecular targets within cells. For this compound, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cell signaling and growth inhibition.
- Antioxidant Activity : Its structural components may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or function.
Biological Activity Assays
Research has demonstrated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 | |
| HCT116 (Colon Cancer) | 12.5 | |
| SW620 (Colorectal Cancer) | 10.0 |
These results indicate that the compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
These findings suggest that the compound has significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Da Silva et al. investigated the anticancer properties of various thiazolidinone derivatives, including the target compound. Results indicated that derivatives with similar structural motifs significantly reduced cell viability in glioblastoma multiforme cells, supporting the hypothesis that structural features enhance biological activity .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of thiazolidinone derivatives against resistant bacterial strains. The study revealed that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
